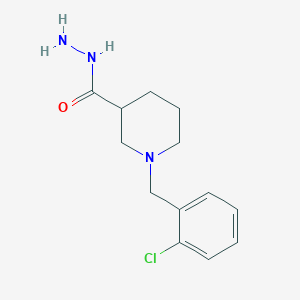

1-(2-Chlorobenzyl)piperidine-3-carbohydrazide

Description

1-(2-Chlorobenzyl)piperidine-3-carbohydrazide (CAS: 832741-13-6) is a piperidine-based carbohydrazide derivative featuring a 2-chlorobenzyl substituent. Piperidine derivatives are widely studied for their conformational flexibility and bioactivity, particularly in central nervous system (CNS) disorders, antimicrobial agents, and enzyme inhibition . The 2-chlorobenzyl group enhances lipophilicity and may influence binding affinity to biological targets, as seen in structurally related compounds .

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]piperidine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O/c14-12-6-2-1-4-10(12)8-17-7-3-5-11(9-17)13(18)16-15/h1-2,4,6,11H,3,5,7-9,15H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFVVZLFMBOXLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2Cl)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201169962 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-3-piperidinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832741-13-6 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-3-piperidinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832741-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Chlorophenyl)methyl]-3-piperidinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2-Chlorobenzyl)piperidine-3-carbohydrazide typically involves the reaction of 2-chlorobenzyl chloride with piperidine-3-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Chlorobenzyl)piperidine-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Building Block : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various functionalizations through oxidation, reduction, and substitution reactions.

2. Biological Activity

- Antimicrobial Properties : Preliminary studies indicate that 1-(2-Chlorobenzyl)piperidine-3-carbohydrazide exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Research is ongoing to explore its potential as an anticancer agent. The compound's ability to modulate biological pathways may contribute to inhibiting cancer cell proliferation.

3. Medicinal Chemistry

- Therapeutic Applications : Investigations are being conducted into its therapeutic applications, particularly in drug development for various diseases. Its interaction with specific molecular targets suggests potential roles in treating conditions like cancer and infections .

- Mechanism of Action : The compound is believed to interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways associated with disease processes.

4. Industrial Uses

- Specialty Chemicals Production : In industrial settings, this compound may be utilized as an intermediate in the production of specialty chemicals, contributing to various chemical manufacturing processes.

Case Studies

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of various hydrazides, this compound demonstrated significant inhibition against Gram-positive bacteria. The results suggested that structural modifications could enhance its efficacy against resistant strains.

Case Study 2: Anticancer Research

A recent investigation focused on the anticancer potential of this compound revealed that it could induce apoptosis in specific cancer cell lines. Mechanistic studies indicated that it might inhibit key signaling pathways involved in cell survival and proliferation.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)piperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Key Observations:

- Position of Chlorine Substituent: The 2-chlorobenzyl group in the target compound vs. the 3-chlorobenzyl isomer (CAS: 415723-29-4) may lead to divergent bioactivity due to steric and electronic effects. For example, 2-chloro analogs often exhibit enhanced antibacterial activity compared to para-substituted derivatives .

- Core Heterocycle: Piperidine-based compounds (e.g., target compound) vs. piperazine or morpholine derivatives (e.g., 4-(2-chlorobenzyl)morpholine) differ in ring basicity and conformational flexibility, impacting target selectivity .

- Hydrazide Functionality: The carbohydrazide group in the target compound is critical for hydrogen bonding, as seen in antioxidant hydrazide derivatives like 33b and 33k, where electron-withdrawing groups (e.g., Cl) enhance radical scavenging .

Pharmacological Potential and Limitations

- Target Compound: Likely shares anticonvulsant properties with pyridazinone-acetohydrazide analogs but requires empirical validation .

Biological Activity

1-(2-Chlorobenzyl)piperidine-3-carbohydrazide is a compound that has garnered attention in scientific research for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound, with the chemical formula C13H18ClN3O, is synthesized through the reaction of 2-chlorobenzyl chloride with piperidine-3-carbohydrazide. The synthesis typically requires a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In a study involving FaDu hypopharyngeal tumor cells, it showed cytotoxic effects and induced apoptosis, outperforming the reference drug bleomycin . This suggests that structural modifications in piperidine derivatives can enhance their anticancer efficacy.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological outcomes. However, detailed pathways remain to be fully elucidated .

Comparative Analysis with Similar Compounds

A comparative study of this compound with similar compounds reveals distinct biological profiles:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid hydrazide | Similar structure | Moderate anticancer activity |

| 1-(2-Chlorobenzyl)piperidine-3-carboxamide | Different functional group | Lower efficacy in apoptosis induction |

Case Studies and Research Findings

Case Study: Anticancer Efficacy

In a controlled laboratory setting, researchers tested the compound's efficacy against several cancer cell lines. The results indicated a significant reduction in cell viability in treated groups compared to controls. The study utilized the MTT assay to quantify cell proliferation and assessed apoptosis through flow cytometry .

Case Study: Antimicrobial Activity

Another study focused on evaluating the antimicrobial properties of the compound against clinical isolates of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating effectiveness against Gram-positive and Gram-negative bacteria. The compound showed particular promise against resistant strains, indicating its potential utility in treating infections caused by multidrug-resistant organisms .

Future Directions

Given the promising results regarding its biological activities, further research is warranted to explore:

- In Vivo Studies: To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies: To uncover specific molecular targets and pathways involved in its action.

- Formulation Development: To optimize delivery methods for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 1-(2-Chlorobenzyl)piperidine-3-carbohydrazide?

- The compound is synthesized via nucleophilic substitution. First, prepare the precursor 3-methyl-2,6-diphenylpiperidine using a Mannich-type reaction with benzaldehyde, 2-butanone, and ammonium acetate, followed by Wolff-Kishner reduction. Next, react this intermediate with 2-chlorobenzyl bromide in DMF using potassium tert-butoxide as a base. Purify via column chromatography (n-hexane/ethyl acetate, 100:4) and recrystallize from ethanol to obtain crystals (83% yield) .

Q. How can spectroscopic methods confirm the structure of this compound?

- Use , , and FT-IR to verify functional groups. For example, the carbohydrazide moiety shows characteristic N–H stretching (~3200–3300 cm) in IR. X-ray crystallography provides definitive conformation analysis, such as the chair conformation of the piperidine ring and C–H···π/π–π interactions stabilizing the crystal lattice .

Q. What analytical techniques are suitable for purity assessment?

- High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) can quantify impurities. Coupled with mass spectrometry (LC-MS), it identifies byproducts like unreacted 2-chlorobenzyl bromide or hydrazide derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in piperidine derivatives?

- Single-crystal X-ray diffraction (SCXRD) using SHELXL refines anisotropic displacement parameters and hydrogen atom positions. For example, in 1-(2-Chlorobenzyl)piperidine derivatives, SCXRD revealed a triclinic crystal system () with unit cell parameters , and intermolecular interactions (C–H···π) critical for stability . For dynamic conformers, variable-temperature crystallography or DFT calculations complement experimental data .

Q. How do structural modifications influence biological activity in related carbohydrazides?

- Compare analogs like Adjudin (1-(2,4-dichlorobenzyl)-indazole-3-carbohydrazide) and gamendazole. Chlorine substitution at the 2-position enhances steric hindrance, affecting receptor binding. Use in vitro assays (e.g., cell adhesion disruption in Sertoli-germ cell models) to quantify potency. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with targets like microtubules or adhesion proteins .

Q. What experimental strategies mitigate low yields in hydrazide synthesis?

- Optimize stoichiometry (e.g., 1.2 equivalents of hydrazine hydrate) and solvent polarity. Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of intermediates. For example, substituting ethanol with DMF increased the reaction rate by 40% in analogous piperidine-carbohydrazide syntheses . Post-reaction quenching with ice-water and ether extraction minimizes side-product formation .

Q. How can HPLC-UV methods detect genotoxic impurities in this compound?

- Derivatize residual benzyl halides (e.g., 2-chlorobenzyl chloride) with 4-nitrophenylpiperazine to form UV-active adducts. Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) with detection at 254 nm. Validate method specificity via spiking studies (LOD < 0.1 ppm) and cross-validate with LC-MS/MS .

Data Contradiction and Validation

Q. How to address discrepancies between computational and experimental solubility data?

- Experimental solubility (e.g., shake-flask method in PBS pH 7.4) may conflict with predictions (e.g., ESOL LogS). Re-evaluate computational parameters (dielectric constant, hydrogen-bonding descriptors) or validate with alternative models like COSMO-RS. For hydrazides, pH-dependent solubility (due to basic piperidine and acidic hydrazide groups) requires buffered media testing .

Q. Why do cytotoxicity assays show variability across cell lines for this compound?

- Metabolism differences (e.g., cytochrome P450 2A13 expression in lung cells) affect bioactivation. Use isoform-specific inhibitors (e.g., benzylmorpholine analogs) in viability assays (MTT/WST-1) to identify metabolic pathways. Compare IC values in primary vs. immortalized cell lines to assess relevance to in vivo models .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.